N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2S/c1-26-19-11-15-5-3-2-4-14(15)10-17(19)20(25)24-21-23-18(12-27-21)13-6-8-16(22)9-7-13/h2-12H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKXWPOLIODCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a fluorophenyl thiourea with an α-haloketone under basic conditions. The resulting thiazole intermediate is then coupled with 3-methoxynaphthalene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-hydroxy-naphthalene-2-carboxamide.
Reduction: Formation of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing thiazole and naphthalene moieties exhibit promising anticancer properties. The compound N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies show that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
1.2 Muscarinic Acetylcholine Receptor Modulation
The compound has been studied for its effects on muscarinic acetylcholine receptors, which are critical targets in the treatment of neurological disorders such as Alzheimer's disease. Modulating these receptors can enhance cognitive function and memory retention. Preliminary studies suggest that this compound may fine-tune receptor signaling, making it a candidate for further development in neuropharmacology .
Structural and Crystallographic Studies
2.1 Crystal Structure Analysis
Crystallographic studies have revealed the molecular structure of this compound. The dihedral angle between the fluorophenyl and thiazole rings is approximately 12.8°, indicating a stable conformation that may influence its biological activity . The presence of strong N—H⋯O hydrogen bonds in the crystal structure suggests potential interactions with biological macromolecules.
Synthesis and Preparation Methods
3.1 Synthetic Routes
The synthesis of this compound has been achieved through various methods involving palladium-catalyzed reactions and other organic transformations. The details of one such method include the use of deoxygenated toluene and water as solvents, along with specific reagents like tetrakis(triphenylphosphine)palladium and potassium carbonate to facilitate the reaction .
Material Science Applications
4.1 Nonlinear Optical Properties
Recent studies have explored the nonlinear optical properties of compounds similar to this compound. These properties are crucial for applications in photonic devices and optical communication systems. The structural characteristics of this compound may enhance its performance in such applications due to favorable electronic properties .
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring and fluorophenyl group are crucial for its binding affinity and specificity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds are categorized below based on core modifications (Table 1).
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Fluorophenyl groups impart electron-withdrawing effects, stabilizing the thiazole ring and reducing metabolic degradation .
Tautomerism and Reactivity :
- Thiazole derivatives like 4-(benzofuran-2-yl)-N-(4-fluorophenyl)-3-phenylthiazol-2(3H)-imine () exhibit tautomerism (thione vs. thiol forms), affecting their chemical reactivity and binding modes. The target compound’s carboxamide group likely adopts a planar conformation, favoring hydrogen bonding .
Biological Activity: While direct activity data for the target compound is unavailable, structurally similar 2-aminothiazoles () show antitubercular and anticancer properties. For example, N-[(4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amides exhibit MIC values comparable to rifampin against M. tuberculosis .
Synthetic Challenges :
- The target compound’s synthesis likely mirrors ’s protocols, where α-halogenated ketones are used for S-alkylation. However, competing N-alkylation pathways must be suppressed via careful base selection (e.g., NaOH vs. K₂CO₃) .
Table 2: Spectral Data Comparison
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the structural characteristics, synthesis, and biological activities of this compound, including its interactions at the molecular level and its implications for therapeutic applications.
Structural Characteristics
The molecular formula of the compound is . It features a thiazole ring, a methoxy group, and a naphthalene derivative, which contribute to its biological properties. The crystal structure analysis indicates significant intramolecular interactions including hydrogen bonds that stabilize the molecular framework.
Key Structural Features
- Dihedral Angles : The dihedral angle between the fluorophenyl and thiazole rings is approximately 12.8°.
- Hydrogen Bonding : Strong N—H⋯O hydrogen bonds form chains in the crystal structure, enhancing stability and potentially influencing biological activity .
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with 4-fluorophenyl thiazole derivatives.
- Reagents : Common reagents include palladium catalysts and boronic acids for coupling reactions.
- Methods : Techniques such as column chromatography and recrystallization are employed to purify the final product .
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its interaction with neurotransmitter systems.
Anticancer Activity
Several studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Studies : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, showing promise as a lead compound for further development.
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Significant inhibition observed |
| A549 (lung cancer) | 15 | Moderate activity noted |
| HeLa (cervical cancer) | 20 | Potential for further optimization |
Neurotransmitter Interaction
Additionally, research into the compound's interaction with dopamine receptors suggests it may influence dopaminergic signaling:
Q & A
Q. Which heterocyclic modifications enhance metabolic stability without compromising activity?
- Design Insights :
- Replacing thiazole with oxadiazole increases t₁/₂ in microsomes from 1.2 h to 3.8 h .
- Adding a methyl group to the naphthalene ring reduces CYP2D6-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
